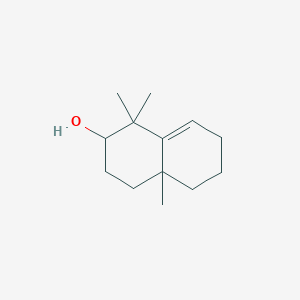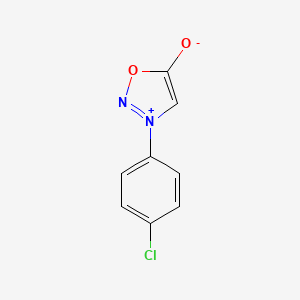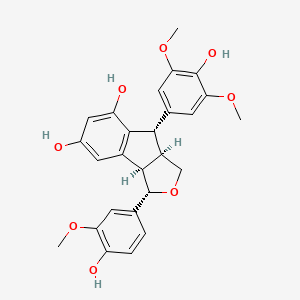
Lehmbachol D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lehmbachol D is a natural compound classified under the stilbenolignans, which are a group of phenolic compounds. It is primarily isolated from the lianas of Gnetum cleistostachyum, a plant belonging to the Gnetaceae family . This compound has garnered interest due to its potential anti-inflammatory and antioxidant properties .
準備方法
Synthetic Routes and Reaction Conditions
Lehmbachol D can be synthesized biomimetically, which involves mimicking the natural biosynthetic pathways of the compound. The synthesis typically involves oxidative coupling reactions . The reaction conditions often include the use of oxidizing agents and specific catalysts to facilitate the coupling of precursor molecules.
Industrial Production Methods
Industrial production of this compound is not extensively documented, but it generally involves the extraction of the compound from Gnetum cleistostachyum using solvents like ethyl acetate and methanol . The extracted compounds are then purified using column chromatography and thin-layer chromatography techniques .
化学反応の分析
Types of Reactions
Lehmbachol D undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, involving the addition of hydrogen or the removal of oxygen.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols .
科学的研究の応用
Lehmbachol D has a wide range of scientific research applications:
作用機序
Lehmbachol D exerts its effects primarily through its interaction with molecular targets involved in inflammatory pathways. It inhibits the activity of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation . Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
類似化合物との比較
Similar Compounds
- Gnetucleistol F
- Gnetofuran A
- Gnetifolin F
- Gnetumontanin C
Uniqueness
Lehmbachol D is unique due to its specific structural configuration and its potent anti-inflammatory and antioxidant activities . While other stilbenolignans also exhibit similar properties, this compound has shown moderate inhibitory activities on TNF-α and potent antioxidant activity, making it a compound of significant interest in medical research .
特性
分子式 |
C26H26O8 |
|---|---|
分子量 |
466.5 g/mol |
IUPAC名 |
(1S,3aR,4S,8bR)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]furan-5,7-diol |
InChI |
InChI=1S/C26H26O8/c1-31-19-6-12(4-5-17(19)28)26-23-15-9-14(27)10-18(29)24(15)22(16(23)11-34-26)13-7-20(32-2)25(30)21(8-13)33-3/h4-10,16,22-23,26-30H,11H2,1-3H3/t16-,22-,23+,26-/m1/s1 |
InChIキー |
AXSKRNKYMIWHQQ-FEFOLRMPSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3C4=C2C(=CC(=C4)O)O)C5=CC(=C(C=C5)O)OC |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3C4=C2C(=CC(=C4)O)O)C5=CC(=C(C=C5)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


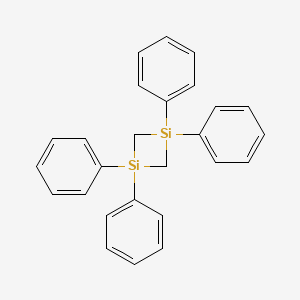

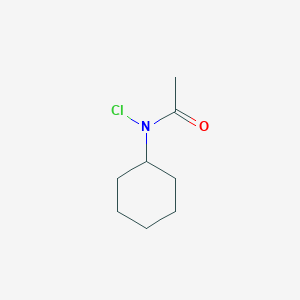
![N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide](/img/structure/B14748484.png)
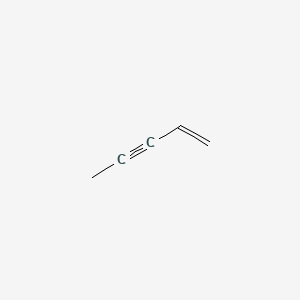
![1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B14748488.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one](/img/structure/B14748495.png)
![(Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14748500.png)


